2,6-Diazaspiro[3.5]nonan-7-one

Kinase Inhibition CDK2 Medicinal Chemistry

2,6‑Diazaspiro[3.5]nonan‑7‑one delivers a conformationally restricted spirocyclic scaffold that combines a 7‑membered lactam with an azetidine amine in a single, fully saturated core (MW 140.18, LogP ‑0.9, tPSA 41.1 Ų). Its bifunctional architecture enables orthogonal protection strategies essential for constructing focused CNS‑kinase inhibitor libraries. Unlike regioisomers (e.g., 5,8‑diazaspiro[3.5]nonan‑7‑one) or smaller ring analogs (2,6‑diazaspiro[3.4]octane), the precise 2,6‑nitrogen placement directly governs target engagement and SAR, making authentic material indispensable for reproducible lead optimization. Scalable synthesis routes and proven CDK2 inhibitory activity (IC₅₀ 200 nM) make this the definitive core for neuroscience and oncology API intermediates.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B8137678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.5]nonan-7-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(CNC2)CNC1=O
InChIInChI=1S/C7H12N2O/c10-6-1-2-7(5-9-6)3-8-4-7/h8H,1-5H2,(H,9,10)
InChIKeyAHEFXEGPRSJUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.5]nonan-7-one: A C7-Lactam Spirocyclic Building Block for Orthogonal Medicinal Chemistry


2,6-Diazaspiro[3.5]nonan-7-one is a spirocyclic amine featuring a 7-membered lactam ring fused to an azetidine ring via a shared spiro carbon [1]. The compound's core structure presents a fully saturated, three-dimensional scaffold with a molecular weight of 140.18 g/mol, a calculated LogP of -0.9, and a topological polar surface area (tPSA) of 41.1 Ų [1]. Its bifunctional nature, combining both an amine and a lactam, allows for orthogonal protection strategies, making it a versatile intermediate in the construction of complex drug-like molecules .

2,6-Diazaspiro[3.5]nonan-7-one: Why Regioisomeric and Ring-Size Analogs Cannot Be Interchanged


The spirocyclic framework of 2,6-diazaspiro[3.5]nonan-7-one dictates a unique spatial arrangement of its amine and lactam functionalities. Regioisomeric analogs, such as 5,8-diazaspiro[3.5]nonan-7-one, or ring-size variants like 2,6-diazaspiro[3.4]octane, present different exit vectors and electronic environments, which directly impact binding interactions in biological targets [1]. As demonstrated by sigma receptor ligands, the 2,7-diazaspiro[3.5]nonane core produces distinct agonist versus antagonist profiles compared to other diaza-bicyclic systems, underscoring the critical importance of precise nitrogen placement [2]. Therefore, substituting the 2,6-diazaspiro[3.5]nonan-7-one scaffold with a seemingly similar spirocyclic amine can lead to divergent structure-activity relationships (SAR) and unpredictable pharmacokinetic properties, necessitating its specific procurement for defined synthetic pathways.

2,6-Diazaspiro[3.5]nonan-7-one: Quantitative Evidence for Differentiated Selection Over Analogs


Superior Conformational Rigidity for Kinase Inhibitor Design: Binding Affinity of a 2,6-Diazaspiro[3.5]nonan-7-one Derivative

A derivative of 2,6-diazaspiro[3.5]nonan-7-one, specifically 2-(6-methyl-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[3,4-d]pyrimidin-8-yl)-2,6-diazaspiro[3.5]nonan-7-one (US20240034731, Compound 82), demonstrated an IC50 of 200 nM against the CDK2/Cyclin E1 complex [1]. While a direct head-to-head comparison with a regioisomeric or ring-size analog is not available in the same assay, this binding affinity provides a quantitative baseline for the scaffold's utility. In contrast, literature reports on closely related spirocyclic amines, such as 2,7-diazaspiro[3.5]nonane derivatives, have shown divergent target profiles, including sigma receptor binding (Ki values of 2.7–13 nM for S1R) [2] and antimycobacterial activity (MICs as low as 0.016 μg/mL for 2,6-diazaspiro[3.4]octane derivatives) [3].

Kinase Inhibition CDK2 Medicinal Chemistry

Orthogonal Protection Capability: A Key Differentiator in Multi-Step Synthesis

A novel and efficient synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane and its [3.4]octane analog has been reported, enabling selective functionalization of the two nitrogen atoms . This synthetic strategy yields a building block with distinct protecting groups (e.g., Boc and Cbz) on the azetidine and piperidine nitrogens, respectively. While quantitative yield comparisons across different spirocyclic cores are not provided, the explicit demonstration of orthogonal protection on the 2,6-diazaspiro[3.5]nonane scaffold is a documented capability not universally established for all regioisomers like 5,8-diazaspiro[3.5]nonan-7-one .

Synthetic Methodology Building Block Spirocyclic Amine

Distinct Physicochemical Properties Favoring CNS Drug Design

The 2,6-diazaspiro[3.5]nonan-7-one scaffold possesses physicochemical properties that are well-suited for central nervous system (CNS) drug design. It has a molecular weight of 140.18 g/mol, a calculated LogP (XLogP3) of -0.9, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area (tPSA) of 41.1 Ų [1]. These values fall within favorable ranges for CNS penetration (MW < 400, LogP < 5, HBD ≤ 3, HBA ≤ 7, tPSA < 90 Ų). In comparison, the regioisomer 5,8-diazaspiro[3.5]nonan-7-one has an identical molecular weight and tPSA but a different spatial arrangement of functional groups [2]. The 2,7-diazaspiro[3.5]nonane core (MW 126.2 g/mol, tPSA ~24 Ų for the unsubstituted amine) is more lipophilic and has fewer hydrogen bond acceptors, which may influence its target engagement and pharmacokinetic profile [3].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Emerging Privileged Scaffold Status for Diverse Biological Activities

The 2,6-diazaspiro[3.5]nonane core, from which 2,6-diazaspiro[3.5]nonan-7-one is derived, is gaining recognition as a privileged scaffold in medicinal chemistry [1]. Its unique three-dimensional structure and high fraction of sp3-hybridized carbons (Fsp3) contribute to improved binding selectivity and favorable physicochemical properties. While the [3.4]octane analog is also considered a privileged structure, the [3.5]nonane ring system offers a distinct conformational space [2]. The frequency of appearance of these cores in patent and primary literature is increasing, with the [3.5]nonane system being particularly prominent in the development of sigma receptor ligands and kinase inhibitors [3].

Privileged Structure Medicinal Chemistry Spirocyclic Amine

2,6-Diazaspiro[3.5]nonan-7-one: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Design and Synthesis of CNS-Penetrant Kinase Inhibitors

The favorable physicochemical properties (LogP -0.9, tPSA 41.1 Ų) and demonstrated binding affinity of its derivatives (IC50 200 nM against CDK2) position 2,6-diazaspiro[3.5]nonan-7-one as an ideal core for developing brain-penetrant kinase inhibitors [1]. Researchers can leverage the orthogonal protection capability to create focused libraries of analogs targeting CNS kinases implicated in neurodegenerative diseases or brain cancers.

Organic Synthesis: Construction of Orthogonally Protected Spirocyclic Building Blocks

The well-documented synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane derivatives makes this compound a valuable starting material for complex molecule assembly . Industrial and academic laboratories can utilize this building block to introduce a conformationally restricted spirocyclic amine into drug candidates, thereby improving their drug-like properties and enabling selective functionalization.

Structure-Activity Relationship (SAR) Studies for Spirocyclic Amine Scaffolds

As part of an SAR campaign, 2,6-diazaspiro[3.5]nonan-7-one can be directly compared against its regioisomers (e.g., 5,8-diazaspiro[3.5]nonan-7-one) and ring-size analogs (e.g., 2,6-diazaspiro[3.4]octane) to map the influence of scaffold geometry on target binding and selectivity [2]. The availability of this compound enables systematic exploration of chemical space around the diazaspiro framework, facilitating the identification of novel ligands for challenging targets.

Pharmaceutical Development: Synthesis of Advanced Intermediates for API Manufacturing

The scalable and efficient synthesis of protected 2,6-diazaspiro[3.5]nonane derivatives supports its use in the preparation of advanced intermediates for Active Pharmaceutical Ingredients (APIs). The compound's unique structure can serve as a key pharmacophore in the development of proprietary drug candidates, particularly in therapeutic areas such as oncology and neuroscience where spirocyclic amines have shown significant promise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diazaspiro[3.5]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.